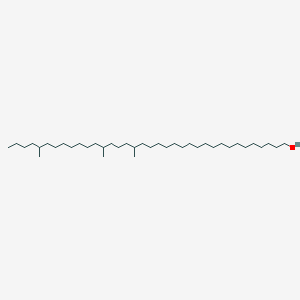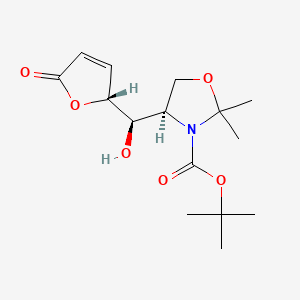
Dihydroisothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroisothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure This compound is a partially hydrogenated derivative of isothiazole, which is known for its unsaturated ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydroisothiazole derivatives can be synthesized through various methods. One common approach involves the oxidative cyclization of N-arylamides of 3-alkylaminoprop-2-enethioic acids. This method typically requires the use of oxidizing agents and specific reaction conditions to achieve the desired cyclization . Another method involves the oxidation of 3,4-dialkyl substituted isothiazolium salts to form this compound derivatives .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Dihydroisothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound derivatives to their fully saturated counterparts.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: Dihydroisothiazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential antimicrobial and antiviral properties. These compounds can inhibit the growth of certain bacteria and viruses, making them promising candidates for the development of new therapeutic agents .
Medicine: this compound derivatives have shown potential as pharmaceutical agents due to their ability to interact with specific biological targets. They have been investigated for their anti-inflammatory, anticancer, and antiviral activities, among other therapeutic applications .
Industry: In the industrial sector, this compound derivatives are used in the production of specialty chemicals and materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of dihydroisothiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, certain this compound derivatives have been shown to inhibit viral replication by targeting viral enzymes and interfering with their function .
Comparison with Similar Compounds
Uniqueness: this compound is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to its fully unsaturated analogs. This unique structure allows for a broader range of chemical modifications and applications, making this compound derivatives valuable in various fields of research and industry .
Properties
CAS No. |
116959-14-9 |
|---|---|
Molecular Formula |
C3H5NS |
Molecular Weight |
87.15 g/mol |
IUPAC Name |
2,3-dihydro-1,2-thiazole |
InChI |
InChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2 |
InChI Key |
YTQQIHUQLOZOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)





![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
